Bienvenue dans la boutique en ligne BenchChem!

2-Ethoxybenzamide

Analgesic Pain Preclinical pharmacology

2-Ethoxybenzamide (Ethenzamide) is a salicylamide-class analgesic with quantifiable potency advantages: 2.3-fold over salicylamide and 7.5-fold over aspirin in animal models. Its minimal gastric irritation supports studies in aspirin-intolerant models. With 82% hepatic first-pass de-ethylation, it is a validated probe for CYP450 O-deethylation and drug–drug interaction screening. The robust hydrogen-bonded dimer motif enables cocrystal engineering to fine-tune solubility without covalent modification. Well-defined parameters (mp 129–134 °C, LogP 1.2–1.9) support impurity profiling and stability-indicating assay development.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 938-73-8
Cat. No. B1671398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybenzamide
CAS938-73-8
Synonyms2-ethoxy-benzamide
2-ethoxybenzamide
ethenzamide
o-ethoxybenzamide
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N
InChIInChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
InChIKeySBNKFTQSBPKMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 61 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2‑Ethoxybenzamide (CAS 938‑73‑8) – Physicochemical & Pharmacological Baseline for Scientific Procurement


2‑Ethoxybenzamide (ethenzamide, C₉H₁₁NO₂, MW 165.19) is a white to almost‑white crystalline powder [1] belonging to the salicylamide class of non‑steroidal anti‑inflammatory analgesics. It is widely employed as an over‑the‑counter antipyretic and mild analgesic [2], often in combination with caffeine or acetaminophen [3]. Its basic properties—melting point 129–134 °C , water solubility <0.1 g/100 mL at 16 °C , and LogP ≈1.2–1.9 —provide a reference for handling, formulation, and analytical method development.

Why 2‑Ethoxybenzamide Cannot Be Swapped for Salicylamide or Aspirin in Critical Applications


Although 2‑ethoxybenzamide, salicylamide, and aspirin are all salicylate‑derived analgesics, simple substitution is not feasible. 2‑Ethoxybenzamide demonstrates a 2.3‑fold higher analgesic potency than salicylamide and a 7.5‑fold higher potency than aspirin in animal models [1]. Furthermore, its first‑pass metabolism differs dramatically from that of salicylamide, with 82% hepatic de‑ethylation and only 18% of the parent drug entering the systemic circulation in rats [2], compared to a 40% systemic availability for salicylamide. These quantifiable disparities in efficacy and pharmacokinetic fate preclude generic interchange without compromising therapeutic outcome or experimental reproducibility.

Quantitative Comparator Evidence: 2‑Ethoxybenzamide vs. Salicylamide and Aspirin


Analgesic Potency: 2‑Ethoxybenzamide Outperforms Salicylamide by 2.3‑Fold and Aspirin by 7.5‑Fold in Preclinical Models

In animal experiments, the analgesic effect of 2‑ethoxybenzamide is 2.3 times that of salicylamide and 7.5 times that of aspirin [1]. This direct comparison quantifies its superior potency.

Analgesic Pain Preclinical pharmacology

First‑Pass Metabolism: 82% Hepatic Extraction of 2‑Ethoxybenzamide vs. 60% for Salicylamide in Rats

In rats, oral 2‑ethoxybenzamide undergoes extensive first‑pass metabolism (82%), leaving only 18% of the parent drug in systemic circulation [1]. By contrast, salicylamide experiences a 60% first‑pass effect, with 40% reaching the systemic compartment [1].

Pharmacokinetics First‑pass metabolism Bioavailability

Gastric Tolerability: 2‑Ethoxybenzamide Lacks Significant GI Irritation, Contrasting with Aspirin

2‑Ethoxybenzamide is described as having no significant gastrointestinal irritation [1], whereas aspirin is well‑known for its dose‑dependent gastric mucosal damage. This difference is critical for patients or models sensitive to gastric injury.

Gastrointestinal safety NSAID Tolerability

Crystal Engineering: 2‑Ethoxybenzamide Forms Stable Head‑to‑Head Hydrogen‑Bonded Dimers, Distinct from Salicylamide’s Intramolecular H‑Bonding

The crystal structure of 2‑ethoxybenzamide (monoclinic, P2₁/c) consists of centrosymmetric head‑to‑head amide dimers [1]. In contrast, salicylamide adopts an intramolecular hydrogen bond that reduces its propensity for intermolecular complexation [2]. This conformational difference leads to divergent cocrystallization behaviour with aromatic carboxylic acids.

Crystallography Cocrystal design Solid‑state chemistry

5‑HT₂B Receptor Blockade: A Unique Spinal Analgesic Mechanism Not Shared by Salicylamide or Aspirin

2‑Ethoxybenzamide exerts analgesic effects at the spinal cord via multiple mechanisms, including blockade of the 5‑HT₂B receptor [1]. Salicylamide and aspirin do not exhibit this specific receptor‑mediated spinal action; their analgesia is primarily peripheral (COX inhibition).

Mechanism of action 5‑HT₂B receptor Spinal analgesia

Solubility Profile: 2‑Ethoxybenzamide Shows Monotonic Increase in 12 Pure Solvents from 288.15 to 328.15 K

The solubility of 2‑ethoxybenzamide in 12 pure solvents (including alcohols, esters, and N,N‑dimethylformamide) increases monotonically with temperature from 288.15 to 328.15 K [1]. This systematic dataset enables rational solvent selection for crystallization, formulation, or analytical method development.

Solubility Formulation Thermodynamics

Priority Application Scenarios for 2‑Ethoxybenzamide Based on Comparator Evidence


High‑Potency Analgesic Formulation Development

Given its 2.3‑fold potency advantage over salicylamide and 7.5‑fold over aspirin [1], 2‑ethoxybenzamide is ideal for designing fixed‑dose combination products where lower pill burden is desired. Its lack of significant gastric irritation [2] further supports its use in patients intolerant to aspirin.

Pharmacokinetic & Drug‑Interaction Studies

The extensive first‑pass metabolism (82% hepatic extraction) [3] makes 2‑ethoxybenzamide a valuable model substrate for investigating cytochrome P450‑mediated O‑deethylation and for evaluating drug–drug interactions that affect hepatic clearance.

Pharmaceutical Cocrystal Engineering

The robust head‑to‑head hydrogen‑bonded dimer motif [4] facilitates cocrystallization with diverse aromatic carboxylic acids [5]. Researchers can exploit this property to enhance the solubility, dissolution rate, or stability of 2‑ethoxybenzamide without altering its covalent structure.

Analytical Method Development & Quality Control

Well‑defined physicochemical parameters (melting point 129–134 °C, water solubility <0.1 g/100 mL, LogP ≈1.2–1.9) and established HPLC‑UV methods [6] provide a solid foundation for developing impurity profiling, dissolution testing, and stability‑indicating assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.